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Introduction

FCN-159 is an orally bioavailable, potent, and selective small-molecule inhibitor of MEK1 and

MEK2 (mitogen-activated protein kinase kinase 1 and 2).[1][2][3] MEK1/2 are critical

components of the RAS/RAF/MEK/ERK signaling pathway, a cascade frequently dysregulated

in various human cancers through mutations in genes such as BRAF, KRAS, and NRAS.[1][4]

By inhibiting MEK1/2, FCN-159 blocks downstream signaling, leading to the inhibition of tumor

cell proliferation and survival.[1][4] This document provides a comprehensive overview of the

preclinical and clinical pharmacokinetics and pharmacodynamics of FCN-159, based on

available data from studies in advanced solid tumors, including melanoma and

neurofibromatosis type 1 (NF1).[5]

Mechanism of Action
FCN-159 targets the dual-specificity threonine/tyrosine kinases MEK1 and MEK2. These

kinases are central nodes in the RAS/RAF/MEK/ERK pathway. In many cancers, upstream

mutations in RAS or RAF proteins lead to constitutive activation of this pathway, promoting

uncontrolled cell growth. FCN-159 binds to and inhibits the activity of MEK1/2, thereby

preventing the phosphorylation and activation of their downstream effector, ERK (extracellular

signal-regulated kinase).[4][5][6] The inhibition of ERK phosphorylation leads to cell cycle arrest

and apoptosis in cancer cells with activating mutations in the RAS/RAF pathway.[1][4]
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Signaling Pathway Diagram
The following diagram illustrates the position of FCN-159 within the RAS/RAF/MEK/ERK

signaling cascade.
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FCN-159 inhibits MEK1/2 in the RAS/RAF/MEK/ERK pathway.

Pharmacokinetics (PK)
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The pharmacokinetic profile of FCN-159 has been evaluated in Phase 1 clinical trials

(NCT03932253 and NCT04954001).[5] Following oral administration, FCN-159 is readily

absorbed, with dose-proportional increases in exposure observed across a range of doses.[5]

[7]

Table 1: Summary of Clinical Pharmacokinetic
Parameters of FCN-159

Parameter Value Population/Dose Source

Tmax (Time to

Maximum

Concentration)

1.21–3.0 h

Adults / 4-12 mg

Single & Multiple

Doses

[5][8]

Terminal Half-Life

(T½)
11.4–16.2 h Adults / Single Dose [8]

Terminal Half-Life

(T½)
29.9–56.9 h

Adults / Multiple

Doses (Geometric

Mean)

[7][9]

Cmax (Maximum

Concentration)
45.0–82.5 ng/mL

Adults / 4–8 mg

Multiple Doses

(Geometric Mean)

[8]

AUCτ (Area Under the

Curve at Steady

State)

392–723 h*ng/mL

Adults / 4–8 mg

Multiple Doses

(Geometric Mean)

[8]

Accumulation Ratio

(AUC)
1.5–2.0

Adults / 4-8 mg

Multiple Doses
[8]

Metabolism

Primarily CYP3A4;

minor pathways

CYP2C19, CYP2C8

In Vitro Data [5][6]

PK Model

2-compartment with

first-order linear

elimination and

delayed first-order

absorption

Population PK

analysis
[5][10]
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Experimental Protocol: Phase 1 PK Assessment
(NCT04954001)

Study Design: A multicenter, open-label, single-arm, Phase 1 dose-escalation study was

conducted in adult patients with NF1-related unresectable plexiform neurofibromas.[6][11]

Dosing Regimen: Patients received FCN-159 monotherapy orally once daily (QD) in 28-day

cycles.[2][11] Dosing cohorts were escalated from 4 mg, 6 mg, 8 mg, to 12 mg.[6][11]

PK Sampling: Serial plasma samples were collected at pre-specified time points after single

and multiple doses to determine FCN-159 concentrations.

Bioanalytical Method: FCN-159 plasma concentrations were analyzed using a validated

liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5]

Data Analysis: Pharmacokinetic parameters including Tmax, Cmax, AUC, and half-life were

calculated. A population pharmacokinetic (PopPK) model was developed using a non-linear

mixed-effects modeling approach to describe the PK profile and identify significant

covariates.[5][10]

Experimental Workflow Diagram
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Workflow for Phase 1 Pharmacokinetic Assessment.

Pharmacodynamics (PD)
The pharmacodynamic effects of FCN-159 have been characterized by its anti-tumor activity

and safety profile in clinical trials. Preclinically, FCN-159 demonstrated dose-dependent

inhibition of ERK phosphorylation and induced cell cycle arrest and apoptosis in human cancer

cell lines with RAS/RAF mutations.[1][4]

Table 2: Summary of Clinical Pharmacodynamic and
Efficacy Data
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Parameter Value Population/Trial Source

Maximum Tolerated

Dose (MTD)
12 mg QD

Advanced Melanoma

(NRAS-mutant)
[5]

Maximum Tolerated

Dose (MTD)
8 mg QD

Neurofibromatosis

Type 1 (PN)
[8][11]

Dose-Limiting Toxicity

(DLT)
Grade 3 Folliculitis

15 mg (Melanoma); 8

mg & 12 mg (NF1)
[5][11]

Common Related

Adverse Events

Rash, Folliculitis,

Paronychia
Melanoma, NF1 [7][8][12]

Objective Response

Rate (ORR)
19.0%

Advanced Melanoma

(NRAS-mutant, doses

≥6 mg)

[7][9][12]

Clinical Benefit Rate 52.4%

Advanced Melanoma

(NRAS-mutant, doses

≥6 mg)

[12]

Objective Response

Rate (ORR)

37.5% (6/16 patients

achieved partial

response)

Neurofibromatosis

Type 1 (PN)
[8][11]

Tumor Reduction

100% (16/16 patients

had reduced tumor

size)

Neurofibromatosis

Type 1 (PN)
[8][11]

Experimental Protocol: Phase 1b Efficacy and Safety
Assessment (NCT03932253)

Study Design: An open-label, dose-expansion Phase 1b study was conducted in patients

with unresectable stage III/IV melanoma harboring NRAS or NF1 mutations.[13]

Dosing: Patients received FCN-159 orally at the recommended Phase 2 dose of 12 mg once

daily in 28-day cycles.[13]
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Primary Endpoint: The primary endpoint was anti-tumor activity, assessed by Objective

Response Rate (ORR).[13]

Assessments:

Tumor Response: Evaluated according to Response Evaluation Criteria In Solid Tumors

(RECIST) version 1.1.[14]

Safety and Tolerability: Monitored through the incidence and severity of treatment-

emergent adverse events (TEAEs), graded by CTCAE. Dose-limiting toxicities (DLTs) were

assessed to determine the maximum tolerated dose (MTD).

Conclusion
FCN-159 is a selective MEK1/2 inhibitor with a predictable pharmacokinetic profile

characterized by dose-proportional exposure and a half-life that supports once-daily oral

dosing.[7][8] The agent has demonstrated promising anti-tumor activity in patient populations

with dysregulated RAS/RAF/MEK/ERK signaling, including NRAS-mutant melanoma and

neurofibromatosis type 1.[7][11] The recommended Phase 2 dose has been established at 12

mg QD for advanced melanoma and 8 mg QD for NF1-related plexiform neurofibromas, with a

manageable safety profile.[5][7][11] Further investigations, including ongoing Phase 3 studies,

will continue to define the therapeutic potential of FCN-159 in these and other indications.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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